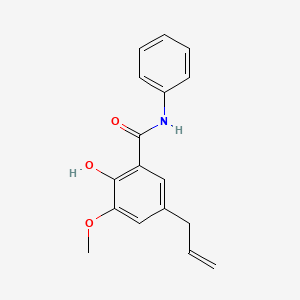
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide is an organic compound with the molecular formula C17H17NO3 It is characterized by the presence of an allyl group, a hydroxyl group, a methoxy group, and a phenylbenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide typically involves the reaction of 5-allyl-2-hydroxy-3-methoxybenzaldehyde with aniline in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions and improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5-allyl-2-hydroxy-3-methoxybenzaldehyde, while reduction of a nitro group would produce 5-allyl-2-hydroxy-3-methoxy-N-phenylamine.
Wissenschaftliche Forschungsanwendungen
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylbenzamide structure allows for π-π interactions with aromatic amino acids in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Allyl-2-hydroxy-3-methoxybenzaldehyde: Shares the allyl, hydroxyl, and methoxy groups but differs in the presence of an aldehyde group instead of a benzamide.
5-Allyl-2-hydroxy-3-methoxy-N-phenylamine: Similar structure but with an amine group instead of a benzamide.
Uniqueness
5-Allyl-2-hydroxy-3-methoxy-N-phenylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
26750-90-3 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
2-hydroxy-3-methoxy-N-phenyl-5-prop-2-enylbenzamide |
InChI |
InChI=1S/C17H17NO3/c1-3-7-12-10-14(16(19)15(11-12)21-2)17(20)18-13-8-5-4-6-9-13/h3-6,8-11,19H,1,7H2,2H3,(H,18,20) |
InChI-Schlüssel |
ZBGNMGJSBKYDDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C(=O)NC2=CC=CC=C2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)

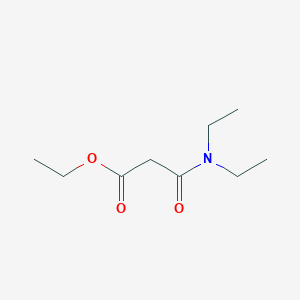
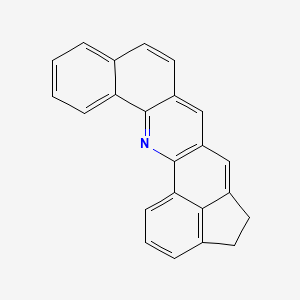

![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)


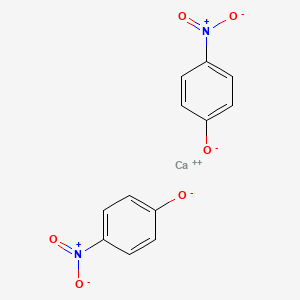

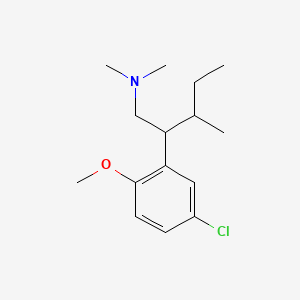
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)


